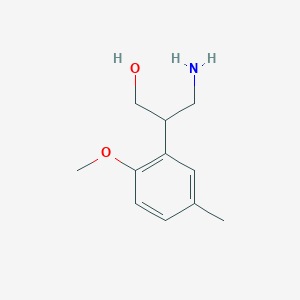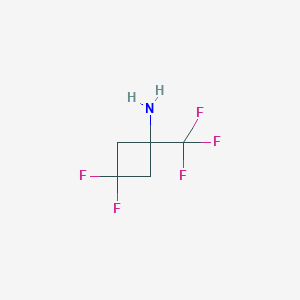
3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine is a chemical compound with the molecular formula C5H7F5N. It is characterized by the presence of both difluoro and trifluoromethyl groups attached to a cyclobutane ring, making it a unique and interesting compound in the field of organic chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine typically involves the reaction of cyclobutanone with difluoromethylamine and trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amines. Substitution reactions can result in the formation of new compounds with different functional groups .
科学的研究の応用
3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. This makes it a valuable compound for studying molecular interactions and developing new therapeutic agents .
類似化合物との比較
Similar Compounds
- 3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride
- 3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanol
- 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid
Uniqueness
Compared to similar compounds, this compound is unique due to its specific arrangement of fluorine atoms and the cyclobutane ring structure. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
特性
分子式 |
C5H6F5N |
|---|---|
分子量 |
175.10 g/mol |
IUPAC名 |
3,3-difluoro-1-(trifluoromethyl)cyclobutan-1-amine |
InChI |
InChI=1S/C5H6F5N/c6-4(7)1-3(11,2-4)5(8,9)10/h1-2,11H2 |
InChIキー |
AIEIQBMACXPPFT-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1(F)F)(C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


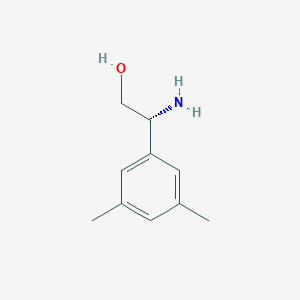
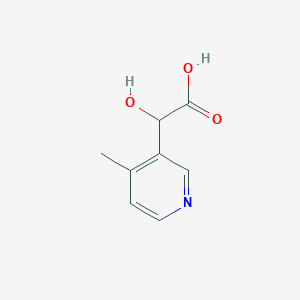
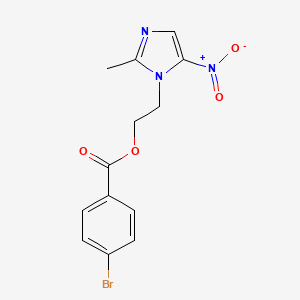
![Lithium(1+)6-chloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13608343.png)
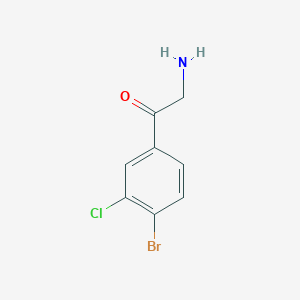
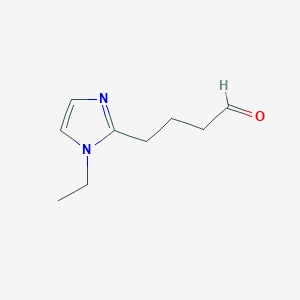
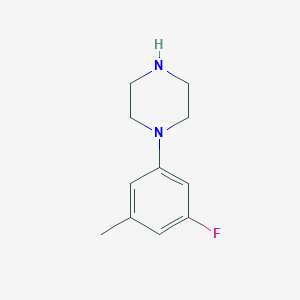
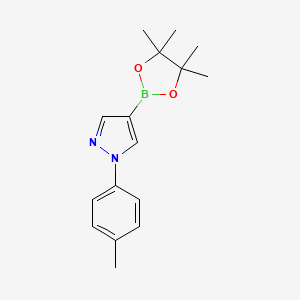
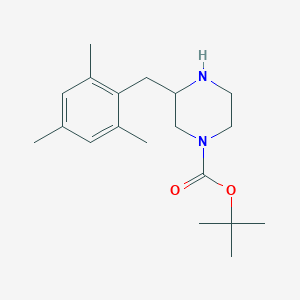
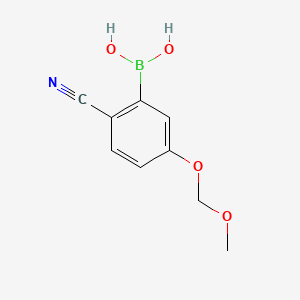
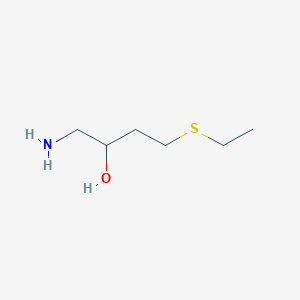
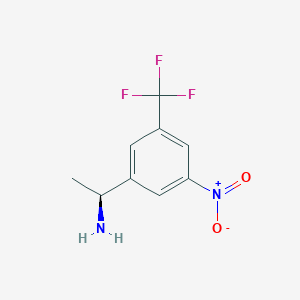
![cyanomethyl(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(2-chloroacetamido)phenyl]propanoate](/img/structure/B13608407.png)
